Bienvenue dans la boutique en ligne BenchChem!

Rrwcyrkcykgycyrkcr-NH2

Anti-HIV Antiviral Viral Entry Inhibition

The compound associated with CAS 142960-16-5 is T22 peptide, also known as [Tyr5,12, Lys7]-polyphemusin II. It is a synthetic, 18-residue, arginine-rich cyclic peptide amide derived from the natural horseshoe crab peptide polyphemusin II.

Molecular Formula C109H164N38O22S4
Molecular Weight 2487.0 g/mol
CAS No. 142960-16-5
Cat. No. B234368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRrwcyrkcykgycyrkcr-NH2
CAS142960-16-5
Synonyms(Tyr(5,12),Lys(7))-polyphemusin II peptide
5,12-Tyr-7-Lys-polyphemusin II
5,12-tyrosyl-7-lysylpolyphemusin II
polyphemusin II, Tyr(5,12)-Lys(7)-
polyphemusin II, tyrosyl(5,12)-lysyl(7)-
T22 protein, synthetic
Molecular FormulaC109H164N38O22S4
Molecular Weight2487.0 g/mol
Structural Identifiers
SMILESC1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O
InChIInChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1
InChIKeyMJULKHZUJYASFR-FQPMSUGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

T22 Peptide (CAS 142960-16-5) Procurement Data: Cyclic Antimicrobial and Anti-HIV Peptide


The compound associated with CAS 142960-16-5 is T22 peptide, also known as [Tyr5,12, Lys7]-polyphemusin II [1]. It is a synthetic, 18-residue, arginine-rich cyclic peptide amide derived from the natural horseshoe crab peptide polyphemusin II [2]. Characterized by two intramolecular disulfide bridges (Cys4-Cys17, Cys8-Cys13) that stabilize its antiparallel β-sheet conformation [3], T22 exhibits dual functionality as a potent anti-HIV agent and a high-affinity ligand for the CXC-chemokine receptor 4 (CXCR4) [4].

Why T22 Peptide (CAS 142960-16-5) Cannot Be Replaced by Other Antimicrobial Peptides or CXCR4 Antagonists


T22 is a highly engineered analog of polyphemusin II with three specific amino acid substitutions (Tyr5,12 and Lys7) that confer precise and potent CXCR4 binding not found in the parent compound or other polyphemusin variants [1]. Generic substitution with other antimicrobial peptides (AMPs) such as GWH1 would compromise safety due to T22's unique lack of cytotoxicity and hemolytic activity [2]. Similarly, substitution with small molecule CXCR4 antagonists like AMD3100 introduces a different resistance profile, as studies show a lack of cross-resistance between T22-derived peptides and AMD3100 [3]. The dual anti-HIV and cell-targeting capabilities of T22 are a direct consequence of its specific sequence and disulfide-constrained structure, making it irreplaceable for applications requiring both functionalities.

Quantitative Differentiation: T22 Peptide (CAS 142960-16-5) Performance Metrics Versus Key Alternatives


Anti-HIV-1 Potency: T22 Peptide Matches the Gold Standard AZT

T22 demonstrates anti-HIV-1 activity comparable to the established antiretroviral drug 3′-azido-2′,3′-dideoxythymidine (AZT). In a direct comparative study using HIV-induced cytopathogenicity assays, T22 achieved an EC50 of 6.0 nM, which is on the same order of magnitude as AZT's EC50 of 1.4 nM [1]. This establishes T22 as a highly potent peptide-based entry inhibitor rather than a weak analog. While its potency is slightly lower, its distinct mechanism of action (blocking viral entry via CXCR4) offers a complementary approach to the reverse transcriptase inhibition of AZT. Its cytotoxic concentration (CC50) is 54 µg/mL, resulting in a therapeutic index (CC50/EC50) of approximately 6750 [2].

Anti-HIV Antiviral Viral Entry Inhibition

CXCR4 Antagonism: T22 Peptide Binds with High Affinity

T22 is a high-affinity antagonist of the CXCR4 chemokine receptor, a key target in HIV infection and cancer metastasis. It inhibits CXCL12 (SDF-1α) binding to CXCR4 with an IC50 of 5.05 nM [1]. This level of affinity is critical for its function in blocking HIV entry and for its use as a tumor-homing ligand. While more potent peptide analogs like T140 and T134 have been developed (showing enhanced binding and lower IC50 values in CXCR4 inhibition assays), T22 remains a foundational and widely cited benchmark for peptide-based CXCR4 antagonism [2]. Its affinity is superior to many small molecule antagonists, and importantly, it can be genetically fused to proteins without loss of function, a unique property not shared by small molecules [3].

CXCR4 Antagonist Chemokine Receptor GPCR Cancer Metastasis

Safety Profile: T22 Peptide Shows Superior Biocompatibility Compared to AMP GWH1

Unlike many antimicrobial peptides, including the reference AMP GWH1, T22 exhibits a favorable safety profile characterized by an absence of cytotoxicity and hemolytic activity. In direct comparative assays, T22 showed no cytotoxicity over mammalian cells and no hemolytic activity up to very high tested doses, whereas GWH1 demonstrated clear hemolytic effects [1]. This biocompatibility is a key differentiator, enabling T22's application in scenarios where other AMPs would cause unacceptable damage to host cells, such as in systemic therapies or when used as a cell-targeting domain on nanoparticles [2].

Hemolysis Cytotoxicity Safety Biocompatibility

In Vivo Synergy: T22 Peptide Enhances Efficacy of Immunotherapies

In a preclinical model of melanoma lung metastases, T22 peptide demonstrated significant in vivo synergy when combined with existing immunotherapies. In a comparative study, treatment of established B16 melanoma metastases with a combination of T22 and cyclophosphamide resulted in an approximately 70% reduction in tumor burden compared to cyclophosphamide alone (P < 0.001) [1]. Similarly, while anti-CTLA4 monoclonal antibody (mAb) or T22 alone had minimal effect, the combination of T22 and anti-CTLA4 mAb led to a 50% reduction in lung tumor burden (P = 0.02) [1]. This synergy is attributed to T22's ability to sensitize CXCR4+ tumor cells to immune-mediated killing, a property not shared by the monotherapies alone.

In Vivo Efficacy Immunotherapy Melanoma Lung Metastasis

Recommended Applications for T22 Peptide (CAS 142960-16-5) Based on Quantitative Evidence


HIV-1 Entry Inhibition Research

T22 is an ideal tool for studying HIV-1 entry mechanisms, specifically for strains that utilize the CXCR4 co-receptor. Its potency (EC50 = 6.0 nM) is comparable to the benchmark drug AZT, but its unique mechanism of action—blocking gp120-CXCR4 interaction [1]—makes it suitable for dissecting early viral entry events. It serves as a critical control and comparator for novel CXCR4-targeted entry inhibitors.

CXCR4+ Cancer Cell Targeting and Imaging

Leveraging its high affinity for CXCR4 (IC50 = 5.05 nM), T22 is an exceptional ligand for the selective delivery of therapeutic or diagnostic payloads to CXCR4-overexpressing cancers, such as melanoma, colorectal cancer, and head and neck squamous cell carcinoma [2]. Its lack of cytotoxicity and hemolytic activity ensures minimal off-target effects, making it superior to other targeting peptides for in vivo applications.

Preclinical Combination Immunotherapy Studies

Given its demonstrated synergy with cyclophosphamide and immune checkpoint inhibitors (e.g., anti-CTLA4) in reducing metastatic tumor burden by up to 70% [3], T22 is a valuable component for designing next-generation combination regimens. It should be procured for studies aiming to sensitize 'cold' tumors to immunotherapy by modulating the CXCR4/CXCL12 axis.

Antimicrobial Research with a Safety-First Profile

While its antimicrobial MIC values are moderate, T22's unique property of being non-cytotoxic and non-hemolytic compared to potent AMPs like GWH1 [4] makes it a key compound for investigating antimicrobial mechanisms in complex environments. It is particularly suited for research into dual-action agents that target both bacterial biofilms and cancer stem cells within the tumor microenvironment.

Quote Request

Request a Quote for Rrwcyrkcykgycyrkcr-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.